Benzyl-(4-bromo-phenyl)-ethyl-amine
Description
Properties
Molecular Formula |
C15H16BrN |
|---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
N-benzyl-4-bromo-N-ethylaniline |
InChI |
InChI=1S/C15H16BrN/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16)9-11-15/h3-11H,2,12H2,1H3 |
InChI Key |
KDYMDPNNNNFMKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Reductive amination is the most widely documented method for synthesizing N-benzyl derivatives of phenethylamines. For Benzyl-(4-bromo-phenyl)-ethyl-amine, the protocol involves:
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Reactants :
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Procedure :
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Dissolve 4-bromo-phenethylamine and benzaldehyde in methanol.
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Add triethylamine (TEA, 1.0 equiv) to facilitate imine formation.
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Stir for 30 minutes to 3 hours at room temperature.
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Add NaBH₄ in portions and stir for an additional 30 minutes.
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Concentrate the mixture, extract with dichloromethane, and purify via recrystallization.
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-
Yield and Purity :
Key Advantage : Mild conditions and high selectivity for secondary amine formation.
Alkylation with Benzyl Halides
Reaction Design and Optimization
Direct alkylation of 4-bromo-phenethylamine using benzyl halides (e.g., benzyl bromide) is a robust alternative:
-
Reactants :
-
Procedure :
-
Yield and Purity :
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Yields: 65–75% .
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Purity: >90% after chromatographic purification.
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Challenges : Risk of over-alkylation to quaternary ammonium salts. Mitigated by stoichiometric control and low-temperature conditions.
Comparative Analysis of Methods
Key Insight : Reductive amination offers superior yields and scalability, while alkylation is preferable for substrates sensitive to reducing agents.
Advanced Modifications and Catalytic Approaches
Catalytic Hydrogenation
Palladium on carbon (Pd/C) or Raney nickel may reduce intermediates in multi-step syntheses, though this remains exploratory for this compound.
Industrial-Scale Considerations
Process Optimization
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Solvent Choice : Ethanol or toluene for cost-effectiveness and ease of removal.
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Workup : Crystallization over chromatography for large-scale purity.
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Safety : Benzyl bromide is a lachrymator; handling requires inert atmosphere and PPE.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
Benzyl-(4-bromo-phenyl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium amide (NaNH2) and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aniline derivatives.
Scientific Research Applications
Synthetic Applications
Benzyl-(4-bromo-phenyl)-ethyl-amine is primarily utilized as a building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for the following applications:
- Organic Synthesis : It serves as a precursor in the synthesis of complex molecules through cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are crucial for developing pharmaceuticals and agrochemicals.
- Pharmaceutical Development : The compound is employed in the synthesis of biologically active molecules. For instance, it can be used to create analogs of known drugs to enhance their efficacy or reduce side effects. A notable example includes its role in developing compounds that exhibit PPARα agonism, which is relevant for metabolic disorders .
Biological Applications
The biological significance of this compound extends to:
- Drug Discovery : It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. The bromine substituent enhances the compound's reactivity and binding affinity to biological targets, facilitating drug design .
- Toxicology Studies : The compound can be used in toxicological assessments to evaluate the safety profiles of new drugs. Physiologically-based pharmacokinetic models have integrated such compounds to predict human exposure based on animal toxicity data .
Industrial Applications
In industrial contexts, this compound finds utility in:
- Dyes and Pigments Production : Its unique chemical structure allows it to be used in synthesizing various dyes and pigments, which are essential in textile and paint industries.
- Agrochemicals : The compound is also explored for developing herbicides and pesticides due to its ability to modify biological pathways in plants .
Case Study 1: Drug Development
A study focused on the synthesis of derivatives from this compound demonstrated that modifications to the ethyl group could enhance biological activity against specific cancer cell lines. For example, derivatives with additional functional groups showed improved potency compared to the parent compound, indicating its potential as a lead compound in drug discovery .
Case Study 2: Toxicological Assessment
Research involving physiologically-based pharmacokinetic modeling utilized this compound to assess chemical risks. The model linked in vitro toxicity data with potential human exposure scenarios, highlighting the importance of this compound in understanding drug metabolism and safety .
Mechanism of Action
The mechanism of action of Benzyl-(4-bromo-phenyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the benzyl and ethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug development and other applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bromophenyl-Containing Amines
Key Observations:
- Substituent Effects : The bromine atom in the 4-bromophenyl group enhances electrophilicity and steric bulk compared to methoxy () or nitro groups (). This influences solubility, with brominated amines typically less polar than their methoxy counterparts .
- Solubility: Absolute alcohol is noted as an effective solvent for amine derivatives, particularly for facilitating reduction reactions (e.g., pyridinium salts in ) .
- Reactivity : Tertiary amines like this compound are less nucleophilic than primary or secondary amines but may exhibit enhanced stability under acidic conditions.
Research Findings and Data
Physicochemical Properties
- Lipophilicity : The bromine atom and ethyl group in this compound likely increase logP values compared to polar analogs like 2-(4-Methoxyphenyl)-N-methylethanamine (logP ~1.5) .
- Thermal Stability : Ethyl and benzyl substituents may enhance thermal stability, as seen in pyridinium salts, which resist decomposition during reduction () .
Market and Availability
- Benzyl-(4-carbazol-9-yl-phenyl)-ethyl-amine (CAS 126769-80-0) is listed as a rare chemical by Agfa-Labs, priced on request . Similar brominated amines are available through suppliers like CymitQuimica, though discontinuations (e.g., ) suggest niche applications .
Q & A
Basic: What are the optimized synthetic routes for Benzyl-(4-bromo-phenyl)-ethyl-amine, and what purification strategies mitigate common byproducts?
Answer:
The compound can be synthesized via reductive amination using a ketone intermediate (e.g., 4-bromoacetophenone) and benzyl-ethyl-amine, with sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol under inert conditions . Alternatively, nucleophilic substitution of 4-bromo-benzyl chloride with ethylamine derivatives may be employed. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted amines and brominated impurities. Recrystallization in ethanol/water mixtures improves purity, as evidenced by NMR spectral consistency in related benzylamine derivatives .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts addressed?
Answer:
- 1H/13C NMR : Key signals include the benzylic CH2 (δ ~3.7 ppm) and aromatic protons (δ ~7.2–7.5 ppm). The bromine atom induces deshielding in adjacent carbons (C-4: δ ~130 ppm). NOESY or COSY experiments resolve overlapping aromatic signals .
- IR Spectroscopy : N-H stretching (3300–3400 cm⁻¹) and C-Br vibrations (600–700 cm⁻¹) confirm functional groups. Solvent-free ATR-FTIR minimizes interference from residual solvents .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ peaks. Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification .
Advanced: How can density functional theory (DFT) models predict the electronic properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311G**) model the compound’s electron density distribution, HOMO-LUMO gaps (~4.5 eV for similar amines), and electrostatic potential surfaces. Bromine’s electron-withdrawing effect reduces HOMO energy, influencing reactivity in electrophilic substitutions. Solvent effects (PCM model) refine dipole moment predictions. Validation against experimental UV-Vis spectra (λmax ~260 nm) ensures accuracy .
Advanced: What mechanistic insights explain unexpected byproducts during alkylation of 4-bromo-benzyl precursors?
Answer:
Competing SN2 and elimination pathways may form allylic byproducts (e.g., styrene derivatives) under basic conditions. Kinetic studies (monitored via GC-MS) show temperature-dependent selectivity: SN2 dominates below 60°C, while elimination increases at higher temperatures. Steric hindrance from the ethylamine group further disfavors elimination, as observed in related N-benzylamine syntheses .
Advanced: How does the bromine substituent influence the compound’s stability under varying pH and light conditions?
Answer:
The C-Br bond undergoes photolytic cleavage (UV light, λ < 300 nm), forming aryl radicals detectable via EPR. Hydrolytic stability studies (pH 1–13, 25–60°C) reveal degradation above pH 10, producing 4-bromo-benzaldehyde and ethylamine. LC-MS with deuterated solvents tracks deuterium incorporation in degradation products .
Advanced: How can crystallographic data resolve discrepancies in reported molecular geometries?
Answer:
Single-crystal X-ray diffraction (using SHELXL ) provides definitive bond lengths (C-Br: ~1.90 Å) and torsion angles (N-C-C-Br: ~120°). Discrepancies in literature geometries often arise from disordered ethylamine conformers. Refinement with TWINABS software addresses twinning in crystals grown from polar solvents .
Advanced: What strategies validate the compound’s biological interactions in enzyme inhibition assays?
Answer:
Docking simulations (AutoDock Vina) predict binding to monoamine oxidase B (MAO-B) with ∆G ~−8.2 kcal/mol. In vitro assays using fluorogenic substrates (e.g., kynuramine) quantify IC50 values. False positives from redox cycling (common with brominated aromatics) are mitigated by control experiments with catalase .
Basic: What are the best practices for handling and storing this compound to prevent decomposition?
Answer:
Store under argon at −20°C in amber vials to prevent oxidation and photodegradation. Avoid aqueous solutions (hydrolysis risk) and strongly basic conditions. Purity checks via HPLC (C18 column, acetonitrile/water mobile phase) ensure stability over 6 months .
Advanced: How can conflicting NMR data from different labs be reconciled?
Answer:
Cross-validate spectra using standardized conditions (e.g., 400 MHz, CDCl3, TMS reference). Paramagnetic impurities (e.g., trace metals) broaden signals; chelating agents (EDTA) during purification mitigate this. For diastereomeric mixtures, chiral HPLC (Chiralpak AD-H column) resolves enantiomers, clarifying split peaks .
Advanced: What role does the ethylamine group play in modulating the compound’s solubility and reactivity?
Answer:
The ethylamine group enhances water solubility (logP ~2.1 vs. ~3.5 for methyl analogs) and acts as a weak base (pKa ~9.5), facilitating protonation in acidic media. In nucleophilic substitutions, the amine’s lone pair accelerates SNAr reactions at the para-bromo position, as shown in kinetic isotope effect studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
